molecular formula C13H19FN4O B6447794 5-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine CAS No. 2640846-81-5

5-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine

Cat. No. B6447794
CAS RN: 2640846-81-5
M. Wt: 266.31 g/mol
InChI Key: UGDSUGOMWKELAV-UHFFFAOYSA-N
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Description

5-Fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine (5F-NPY) is a novel, fluorinated derivative of neuropeptide Y (NPY), a 36-amino acid peptide that is widely distributed in the central and peripheral nervous systems. 5F-NPY is a potent agonist of the Y1 and Y2 receptors, which are thought to be involved in a variety of physiological functions such as food intake, learning and memory, and anxiety. In addition, 5F-NPY has been found to have a number of pharmacological properties, including anti-inflammatory, antioxidant and anti-tumor activities. This review aims to provide an overview of 5F-NPY, its synthetic method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions of research.

Scientific Research Applications

Antitumor Activity

5-Fluorouracil (5-FU): , the parent compound of our derivative, has been widely used as an antitumor agent. However, its non-selectivity and associated toxicities limit its clinical use. Our synthesized derivatives exhibit promising antitumor activity against B16, K562, and CHO cells in vitro. Some compounds effectively inhibit tumor cell growth. However, in vivo trials in mice revealed serious liver and lung tissue toxicity .

CDK2 Inhibition

Encouraged by the outcomes, we designed and synthesized N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives by substituting the phenylsulfonamide moiety. These derivatives show potential as CDK2 inhibitors , which could have implications in cancer therapy .

Antiviral Activity

4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives: of indole, including our compound, were investigated for antiviral activity. These derivatives demonstrated activity against a broad range of RNA and DNA viruses. Their potential as antiviral agents warrants further exploration .

Prodrug Design

The concept of mutual prodrugs, coupling different antineoplastic agents directly or via a spacer, has gained acceptance. Our compound could serve as a mutual prodrug , addressing issues like solubility, absorption, and drug resistance .

properties

IUPAC Name

5-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN4O/c14-10-7-15-13(16-8-10)17-11-1-4-18(9-11)12-2-5-19-6-3-12/h7-8,11-12H,1-6,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDSUGOMWKELAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=NC=C(C=N2)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine

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